Phenoldisulfonic acid

Description

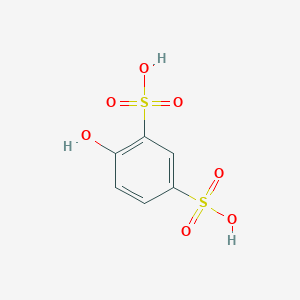

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybenzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O7S2/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13/h1-3,7H,(H,8,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBUOZMYKQDZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059140 | |

| Record name | 1,3-Benzenedisulfonic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] | |

| Record name | Phenoldisulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-77-5 | |

| Record name | Phenol-2,4-disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoldisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoldisulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX563959R8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Phenoldisulfonic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural aspects of phenoldisulfonic acid. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its characteristics, synthesis, and analytical applications.

Chemical Properties

This compound, a strong organic acid, is a versatile compound utilized in various chemical syntheses and analytical methods. Its properties are largely dictated by the presence of a hydroxyl group and two sulfonic acid groups attached to a benzene (B151609) ring.

Identification and Nomenclature

The primary isomer of this compound is 4-hydroxybenzene-1,3-disulfonic acid. It is also commonly known by several synonyms.

| Identifier | Value |

| IUPAC Name | 4-hydroxybenzene-1,3-disulfonic acid[1][2] |

| CAS Number | 96-77-5[1][2] |

| Synonyms | Phenol-2,4-disulfonic acid, 1-Hydroxy-2,4-disulfobenzene, 4-Hydroxy-m-benzenedisulfonic acid[1][2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a deliquescent solid, highly soluble in water, and possesses strong acidic characteristics.[2][3]

| Property | Value | Source |

| Molecular Formula | C₆H₆O₇S₂ | [1][2] |

| Molecular Weight | 254.24 g/mol | [1] |

| Melting Point | >99.85 °C | [1] |

| Boiling Point | Not available (decomposes) | |

| Density | 1.82 g/cm³ (for a 25% w/v solution in sulfuric acid) | [4] |

| Solubility | Freely soluble in water and methanol; practically insoluble in ether and petroleum ether. | |

| pKa | -1.13 ± 0.45 (predicted) | [1] |

| Appearance | Deliquescent needles or a yellow to brown liquid. | [1] |

Chemical Structure

The most common isomer of this compound is 4-hydroxybenzene-1,3-disulfonic acid. The positions of the sulfonyl groups on the benzene ring significantly influence the molecule's reactivity and properties.

References

Spectroscopic Properties of Phenoldisulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of phenoldisulfonic acid, with a primary focus on 4-hydroxy-1,3-benzenedisulfonic acid. Due to the limited availability of complete experimental datasets for this specific isomer, this document combines reported data for structurally related compounds, theoretical predictions, and established analytical methodologies to serve as a robust resource for researchers. The guide covers key spectroscopic techniques including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are provided to facilitate its application in quality control, structural elucidation, and analytical method development.

Introduction

This compound (C₆H₆O₇S₂) is a highly functionalized aromatic organic compound with significant applications in analytical chemistry and as an intermediate in the synthesis of dyes and pharmaceuticals.[1] Its most prominent use is in the colorimetric determination of nitrate (B79036) and nitrite (B80452) ions in various matrices, including water and soil.[2][3] The reaction with nitrate under acidic conditions forms a nitrated product that, upon alkalinization, develops a distinct yellow color, allowing for spectrophotometric quantification.[4] A thorough understanding of its spectroscopic characteristics is crucial for its synthesis, purification, and application in these fields.

Spectroscopic Data

The following sections summarize the expected and reported spectroscopic data for this compound and its related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound itself does not have significant absorbance in the visible region. However, its nitrated derivative, formed during the analytical determination of nitrates, exhibits a strong absorbance maximum.

| Compound/Complex | λmax (nm) | Molar Absorptivity (ε) | Solvent/Conditions |

| Nitrated this compound (Alkaline Salt) | ~410 | Not specified | Alkaline solution |

Table 1: UV-Vis Spectroscopic Data. The primary application of UV-Vis spectroscopy for this compound is in the quantification of nitrates, where the absorbance of the yellow-colored nitrated product is measured.[2][3] The measurement is typically performed in the range of 400 to 425 nm.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of its functional groups. The following table outlines the expected characteristic absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| S=O (Sulfonic) | Asymmetric Stretching | 1340-1350 |

| S=O (Sulfonic) | Symmetric Stretching | 1150-1165 |

| S-O (Sulfonic) | Stretching | 1030-1080 |

| C-S (Aromatic) | Stretching | 650-770 |

| C=C (Aromatic) | Stretching | 1450-1600 |

Table 2: Expected Infrared (IR) Spectroscopy Data. The presence of strong and broad O-H stretching is indicative of the phenolic hydroxyl group. The strong absorptions corresponding to the S=O and S-O stretching modes are characteristic of the sulfonic acid groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.0 - 8.2 | d |

| H-5 | ~7.0 - 7.2 | d |

| H-6 | ~7.8 - 8.0 | dd |

| OH | Variable (broad) | s |

Table 3: Predicted ¹H NMR Spectroscopic Data (in D₂O). The chemical shifts are highly dependent on the solvent and pH. The aromatic protons are expected to be in the downfield region due to the deshielding effects of the sulfonic acid groups.

¹³C NMR Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | ~155 - 160 |

| C-2 | ~125 - 130 |

| C-3 (C-SO₃H) | ~140 - 145 |

| C-4 (C-SO₃H) | ~145 - 150 |

| C-5 | ~115 - 120 |

| C-6 | ~130 - 135 |

Table 4: Predicted ¹³C NMR Spectroscopic Data (in D₂O). The carbons attached to the electron-withdrawing sulfonic acid groups and the hydroxyl group are expected to have the largest chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry data for this compound is best obtained using soft ionization techniques such as Electrospray Ionization (ESI) to prevent fragmentation of the parent molecule.

| Ion | Expected m/z | Ionization Mode |

| [M-H]⁻ | 253.95 | Negative |

| [M-2H+Na]⁻ | 275.93 | Negative |

| [M+H]⁺ | 255.97 | Positive |

| [M+Na]⁺ | 277.95 | Positive |

Table 5: Expected Mass Spectrometry Data. The exact mass of this compound (C₆H₆O₇S₂) is 253.9555 g/mol . The observed ions will depend on the ionization mode and the sample preparation.

Experimental Protocols

Synthesis of this compound Reagent

This protocol is adapted for the preparation of the reagent used in nitrate determination.[7]

-

Dissolution: Dissolve 25 g of pure white phenol (B47542) in 150 mL of concentrated sulfuric acid in a flask placed on a steam bath.

-

Addition of Fuming Sulfuric Acid: Cool the solution and cautiously add 75 mL of fuming sulfuric acid (15-18% free SO₃).

-

Heating: Heat the mixture at 100 °C for 2 hours.

-

Storage: Store the resulting this compound solution in a dark, stoppered bottle.

UV-Vis Spectrophotometry for Nitrate Determination

This protocol outlines the general steps for using this compound to quantify nitrate.

-

Sample Preparation: Evaporate a known volume of the sample containing nitrate to dryness in an evaporating dish on a steam bath.

-

Reaction: Cool the residue and add 2 mL of this compound solution. Triturate the residue thoroughly with a polyethylene (B3416737) policeman to ensure complete reaction.

-

Color Development: Add distilled water and an excess of concentrated ammonium (B1175870) hydroxide (B78521) to develop the yellow color.

-

Measurement: Transfer the solution to a volumetric flask, dilute to the mark with distilled water, and mix thoroughly. Measure the absorbance at approximately 410 nm using a spectrophotometer against a reagent blank.[4]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as the chemical shifts of the hydroxyl and sulfonic acid protons are solvent-dependent.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use proton decoupling to simplify the spectrum. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile solvent compatible with ESI, such as methanol (B129727) or acetonitrile/water.[8] Avoid non-volatile buffers and salts like phosphates.[9]

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Ionization: Use ESI in either positive or negative ion mode. The negative ion mode is often preferred for acidic compounds.

-

Analysis: Acquire the full scan mass spectrum to identify the molecular ion and common adducts.

Visualizations

Workflow for Nitrate Determination

The following diagram illustrates the key steps in the analytical workflow for the determination of nitrate using the this compound method.

Caption: Workflow for the colorimetric determination of nitrate using this compound.

Conclusion

This technical guide consolidates the available spectroscopic information for this compound, providing a valuable resource for its identification, characterization, and application. While a complete experimental dataset for 4-hydroxy-1,3-benzenedisulfonic acid remains to be fully documented in the literature, the data from related compounds and the detailed experimental protocols presented herein offer a strong foundation for researchers in the fields of analytical chemistry, environmental science, and drug development. The established role of this compound in nitrate analysis underscores the importance of understanding its spectroscopic behavior.

References

- 1. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]

- 2. Buy this compound | 96-77-5 [smolecule.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzenesulfonic acid, 4-hydroxy- [webbook.nist.gov]

- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]

Phenoldisulfonic Acid: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions and handling procedures for phenoldisulfonic acid. This compound, often used in analytical chemistry, is a corrosive and toxic substance that requires careful management in a laboratory setting. This document outlines the key hazards, exposure limits, and emergency procedures to ensure the safety of all personnel. All quantitative data is summarized in structured tables for ease of reference, and a detailed workflow for handling spills is provided.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures. The primary hazards include severe skin corrosion, serious eye damage, and acute toxicity if swallowed, inhaled, or in contact with skin.[1][2] Some safety data sheets also indicate that it is suspected of causing genetic defects.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2] |

| Acute toxicity (Inhalation) | Category 2 | H330: Fatal if inhaled.[3] |

| Specific target organ toxicity – single exposure (respiratory system) | Category 1 | H370: Causes damage to organs (respiratory system).[3] |

| Specific target organ toxicity – repeated exposure (respiratory system) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure (respiratory system).[3] |

Section 2: Toxicological Data

Understanding the toxicological profile of this compound is essential for risk assessment. The following table summarizes the available quantitative toxicity data.

Table 2: Acute Toxicity Data

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 1900 mg/kg |

| Oral LD50 | Mouse | 1500 mg/kg |

| Intraperitoneal LD50 | Rat | 165 mg/kg |

| Intraperitoneal LD50 | Mouse | 140 mg/kg |

| Subcutaneous LD50 | Rat | 4000 mg/kg |

| Subcutaneous LD50 | Mouse | 4200 mg/kg |

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Section 3: Exposure Controls and Personal Protection

To minimize the risk of exposure, stringent control measures and the use of appropriate personal protective equipment (PPE) are mandatory.

Occupational Exposure Limits

Currently, specific occupational exposure limits for this compound have not been established by major regulatory bodies. However, as it is often in a solution with sulfuric acid, the exposure limits for sulfuric acid should be considered as a minimum guideline.

Table 3: Occupational Exposure Limits for Sulfuric Acid

| Organization | TWA (Time-Weighted Average) | STEL (Short-Term Exposure Limit) |

| OSHA (United States) | 1 mg/m³ | - |

| ACGIH (United States) | 0.2 mg/m³ (thoracic fraction) | - |

| Belgium | 1 mg/m³ | 3 mg/m³ |

| France | 1 mg/m³ | 3 mg/m³ |

| Germany | 0.1 mg/m³ (inhalable fraction) | 0.2 mg/m³ (inhalable fraction) |

| Japan | 1 mg/m³ (ceiling) | - |

| Malaysia | 1 mg/m³ | - |

| Spain | 1 mg/m³ | 3 mg/m³ |

Personal Protective Equipment (PPE)

The following PPE must be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[2]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or apron.[2]

-

Respiratory Protection: In case of inadequate ventilation or when dealing with aerosols or mists, a NIOSH/MSHA-approved respirator should be used.[4]

Section 4: Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

-

Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as bases, oxidizing agents, and combustible materials.[4] Keep containers tightly closed when not in use.

Section 5: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release Measures

In the event of a spill, follow a structured procedure to contain and clean up the material safely.

Experimental Protocol: this compound Spill Cleanup

-

Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the area to prevent the spread of the hazardous material.[4]

-

Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

-

Don PPE: Before attempting to clean up the spill, don the appropriate personal protective equipment as outlined in Section 3.2.

-

Containment: For liquid spills, use an inert absorbent material such as sand, dry lime, or soda ash to contain the spill.[4] Start from the outside of the spill and work inwards to prevent spreading.

-

Neutralization (for acid solutions): Cautiously neutralize the spill with a suitable agent like sodium bicarbonate or a commercial acid neutralizer. Be aware that the neutralization reaction may generate heat.

-

Collection: Carefully collect the absorbed and neutralized material using non-sparking tools and place it in a designated, labeled, and sealed container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable cleaning agent and water.

-

Waste Disposal: Dispose of the hazardous waste according to local, state, and federal regulations.

Section 6: Visualized Workflow for Spill Management

The following diagram illustrates the logical workflow for handling a this compound spill.

Caption: Workflow for handling a this compound spill.

This comprehensive guide is intended to provide essential safety information for handling this compound in a laboratory setting. It is imperative that all personnel are thoroughly trained on these procedures and have access to the necessary safety equipment. Always refer to the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information.

References

A Historical and Technical Guide to the Phenoldisulfonic Acid Method for Nitrate Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical applications of phenoldisulfonic acid in analytical chemistry, with a primary focus on its seminal role in the colorimetric determination of nitrate (B79036). This method, a cornerstone of environmental and water quality analysis for much of the 20th century, offers valuable insights into the evolution of analytical techniques.

Introduction

The this compound method, first systematically studied by Chamot and Pratt, became a standard procedure for quantifying nitrate concentrations in various matrices, particularly water.[1][2] Its historical significance lies in its ability to provide sensitive and reliable measurements at a time when instrumental analysis was not widely available.[1] The method's principle is based on the reaction of nitrate ions with this compound in a strongly acidic environment to produce a yellow-colored compound, which can then be quantified colorimetrically.[3]

Principles of the Method

The fundamental reaction involves the nitration of this compound (4-hydroxy-1,3-benzenedisulfonic acid) by nitric acid, which is formed from the nitrate in the sample under acidic conditions.[1][4] The resulting nitrated this compound derivative undergoes a structural rearrangement in an alkaline solution to form a yellow-colored quinoid salt.[3] The intensity of this yellow color is directly proportional to the original nitrate concentration and can be measured using a spectrophotometer, typically at a wavelength of 410 nm.[4][5]

Experimental Protocols

The following sections detail the original and modified experimental protocols for the determination of nitrate using this compound.

Preparation of Reagents

This compound Reagent:

-

Dissolve 25 grams of pure white phenol (B47542) in 150 mL of concentrated sulfuric acid.[6]

-

Add 75 mL of fuming sulfuric acid (15% free SO₃).[6]

-

Heat the mixture on a water bath for two hours.[6]

-

Store the reagent in a dark, tightly sealed bottle.

Stock Nitrate Solution (500 ppm N):

-

Dissolve 3.60 grams of dried potassium nitrate (KNO₃) in distilled water and dilute to 1 liter.[6]

Standard Nitrate Solution (20 ppm N):

-

Dilute 20 mL of the 500 ppm N stock solution to 500 mL with distilled water.[6]

Ammonium (B1175870) Hydroxide (B78521) (1:1):

-

Mix equal volumes of concentrated ammonium hydroxide and distilled water.[6]

Original Chamot and Pratt Methodology (Visual Colorimetry)

The original method relied on visual comparison of the sample's color intensity with that of prepared standards.

-

Sample Preparation: A known volume of the water sample is carefully evaporated to dryness in a porcelain dish on a water bath.[1]

-

Nitration: The residue is then treated with a small volume of the this compound reagent to nitrate the residue.[1]

-

Color Development: After the reaction, the mixture is diluted with water, and an excess of an alkaline solution (e.g., potassium hydroxide or ammonium hydroxide) is added to develop the characteristic yellow color.[1][3]

-

Quantification: The resulting yellow solution is transferred to a Nessler tube and compared visually against a series of standards prepared with known nitrate concentrations.

Photometric Modification

With the advent of spectrophotometers, the method's accuracy and precision were significantly improved.[1]

-

Sample Preparation and Nitration: Follow steps 1 and 2 of the original methodology.

-

Color Development: Add approximately 20 mL of distilled water and then carefully add 1:1 ammonium hydroxide until the maximum yellow color is developed, followed by a 3 mL excess.[6]

-

Measurement: Transfer the solution to a 100 mL volumetric flask and dilute to the mark with distilled water. Measure the absorbance of the solution at 410 nm against a reagent blank.[4][5]

-

Calibration: A calibration curve is constructed by plotting the absorbance of standard nitrate solutions versus their known concentrations. The nitrate concentration of the sample is then determined from this curve.

Quantitative Data

The this compound method's performance has been documented in various studies. The following tables summarize key quantitative data.

Table 1: Performance Characteristics of the this compound Method

| Parameter | Value | Reference |

| Analytical Range | 0.02 - 2.0 mg/L N | [5] |

| Wavelength of Max. Absorbance | 410 nm | [4][5] |

| Accuracy (on known concentrations) | ±0.01 p.p.m. N (<1.00 p.p.m. N) | [6] |

| Reproducibility (on natural water) | 0.01 p.p.m. N | [6] |

Table 2: Effect of Interferences on Nitrate Recovery

| Interferent | Concentration | Effect on Nitrate Measurement | Reference |

| Chloride | 5 p.p.m. | 12% decrease in nitrate recovery | [4] |

| Nitrite (B80452) Nitrogen | < 0.2 p.p.m. | No significant effect | [4][6] |

| Nitrite Nitrogen | 1.0 p.p.m. | Positive interference of 0.00 to 0.04 p.p.m. N | [6] |

| Nitrite Nitrogen | 5.0 p.p.m. | Positive interference of 0.04 to 0.75 p.p.m. N | [6] |

Interferences and Modifications

The accuracy of the this compound method is susceptible to several interferences.

-

Chlorides: Chloride ions interfere by forming aqua regia with nitric acid in the strongly acidic solution, which leads to the loss of nitrate and thus, lower results.[4] This interference can be mitigated by precipitating the chloride with silver sulfate (B86663) (Ag₂SO₄) before the evaporation step.[6]

-

Nitrites: Nitrites react with this compound to produce a yellow color, leading to a positive interference.[6] At concentrations below 0.2 ppm, the effect is negligible.[4][6] For higher concentrations, various methods for nitrite removal, such as the use of urea, have been proposed.

-

Organic Matter: Soluble organic compounds can impart a color to the sample and may also be charred by the concentrated sulfuric acid, causing interference.[6] Treatment with activated charcoal can be used to remove this interference.[5]

Visualizations

Chemical Reaction Pathway

Caption: The chemical reaction pathway for the determination of nitrate using this compound.

Experimental Workflow

Caption: A generalized experimental workflow for the this compound method.

Conclusion

The this compound method represents a significant chapter in the history of analytical chemistry. While modern techniques such as ion chromatography and automated colorimetric methods have largely superseded it for routine analysis, understanding its principles, protocols, and limitations provides valuable context for the development of analytical science. The method's reliance on fundamental chemical reactions and careful experimental technique underscores the foundational skills that remain relevant for today's researchers and scientists.

References

The Phenoldisulfonic Acid Method for Nitrate Determination: A Technical Guide

This technical guide provides an in-depth overview of the discovery, development, and application of the phenoldisulfonic acid (PDA) method for the quantitative determination of nitrates. Primarily aimed at researchers, scientists, and professionals in drug development and environmental analysis, this document details the core principles, experimental protocols, and historical evolution of this important analytical technique.

Introduction

The this compound method is a well-established spectrophotometric technique for quantifying nitrate (B79036) ions in various matrices, particularly in water and soil samples. The method relies on the reaction of nitrate with this compound in a strongly acidic environment to form a yellow-colored compound, the intensity of which is directly proportional to the nitrate concentration. This colorimetric assay has been a foundational method in analytical chemistry for over a century.

Discovery and Development

The foundational work on the this compound method for nitrate determination was laid in the early 20th century. Pioneering research by Emile Monnin Chamot and David S. Pratt at Cornell University, published in the Journal of the American Chemical Society in 1909 and 1910, established the fundamental methodology.[1][2][3][4] Their work was instrumental in moving from qualitative to quantitative analysis of nitrates in water.

Throughout the 20th century, the method evolved significantly, transitioning from visual color comparison to more precise photometric and spectrophotometric techniques.[1] A significant milestone was a 1950 study published in Analytical Chemistry that systematically investigated the photometric aspects of the method, optimizing parameters for enhanced accuracy.[1][5][6] Further research focused on extending the method's applicability to samples with high nitrate concentrations and addressing interferences from substances like chlorides.[1] The United States Environmental Protection Agency (EPA) later standardized the method as EPA Method 7 for determining nitrogen oxides in stationary source emissions.[1]

Chemical Principle

The core of the this compound method is the nitration of phenol-2,4-disulfonic acid by nitrate ions in the presence of concentrated sulfuric acid. This reaction occurs in an anhydrous medium. The resulting nitrated product, picric acid, is colorless. Upon the addition of a strong base, such as ammonium (B1175870) hydroxide (B78521) or potassium hydroxide, the nitrated this compound is converted to its alkaline salt, which is a yellow-colored complex.[7][8] The intensity of this yellow color, measured spectrophotometrically at a wavelength of 410 nm, is proportional to the original nitrate concentration.[1][8]

Experimental Protocols

The following sections provide a detailed methodology for the determination of nitrates using the this compound method.

Reagent Preparation

This compound Reagent:

-

Dissolve 25 g of pure white phenol (B47542) in 150 mL of concentrated sulfuric acid (H₂SO₄).[8][9]

-

Stir the mixture well.

-

Heat the mixture in a water bath at 100°C for 2 hours.[8][9]

Standard Nitrate Solution (100 mg/L NO₃⁻-N):

-

Dissolve 0.7218 g of anhydrous potassium nitrate (KNO₃) in deionized water.[9]

-

Dilute to 1000 mL in a volumetric flask.[9]

Stock Nitrate Solution:

-

Dissolve 0.7216 g of C.P. potassium nitrate in 1 liter of distilled water.[8]

Standard Nitrate Solution for Calibration:

-

Evaporate 50.0 ml of the stock nitrate solution to dryness on a water bath.[8]

-

Dissolve the residue by rubbing with 2.0 ml of this compound reagent.[8]

-

Dilute to 500 ml with distilled water. This solution contains 10 p.p.m. of nitrate nitrogen.[8]

Sample Preparation and Analysis

-

Take a known volume of the sample (e.g., 50 mL) in an evaporating dish.[9]

-

To the dry residue, add 2 mL of the this compound reagent and thoroughly triturate the residue with a glass rod to ensure complete contact.[8][9]

-

Carefully add 20 mL of deionized water and stir until the residue is completely dissolved.[9]

-

Add a strong alkali, such as concentrated ammonium hydroxide or potassium hydroxide (typically 6-10 mL of 12 N solution), until the maximum yellow color is developed.[8][9]

-

Transfer the solution to a 100 mL volumetric flask and make up the volume with deionized water.[8][9]

-

Allow the solution to cool to room temperature.[9]

-

Measure the absorbance of the solution at 410 nm using a spectrophotometer against a reagent blank.[1][8]

Interference Mitigation

Several substances can interfere with the accuracy of the this compound method.

-

Chlorides: Chloride ions are a significant interference as they can react with nitric acid, leading to a loss of nitrates.[1][8] Removal of chlorides is often necessary and can be achieved by precipitation with silver sulfate (B86663) solution before analysis.[8]

-

Nitrites: Nitrite ions at concentrations above 0.2 ppm can interfere with the reaction, leading to erratic results.[8]

-

Organic Matter: For soil analysis, organic matter can be removed through treatment with activated charcoal.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the this compound method.

| Parameter | Value | Reference |

| Detection Range | 0.02 - 2.0 mg/L | [1] |

| 0.01 - 2.0 p.p.m. (with 1-cm cell) | [8] | |

| Up to 12 p.p.m. (at 470-480 nm) | [8] | |

| Wavelength of Max. Absorbance | 410 nm | [1][8] |

| Repeatability (Std. Deviation) | 1.893% of the test result value | [1] |

| Reproducibility (Std. Deviation) | 7.110% of the test result value | [1] |

| Reagent | Component | Quantity |

| This compound Reagent | White Phenol | 25 g |

| Concentrated H₂SO₄ | 150 mL | |

| Fuming H₂SO₄ (15% free SO₃) | 75 mL | |

| Standard Nitrate Solution | Anhydrous KNO₃ | 0.7218 g |

| Deionized Water | to 1000 mL |

Visualizations

Chemical Reaction Pathway

Caption: Chemical reaction pathway of the this compound method.

Experimental Workflow

Caption: General experimental workflow for the this compound method.

References

- 1. Buy this compound | 96-77-5 [smolecule.com]

- 2. scispace.com [scispace.com]

- 3. [PDF] A STUDY OF THE PHENOLSULPHONIC ACID METHOD FOR THE DETERMINATION OF NITRATES IN WATER. [SECOND PAPER.] THE COMPOSITION OF THE YELLOW COMPOUND. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound Method of Determining Nitrate in Water. Photometric Study | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Chemical stability and storage of Phenoldisulfonic acid solution

An In-depth Technical Guide to the Chemical Stability and Storage of Phenoldisulfonic Acid Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-hydroxy-1,3-benzenedisulfonic acid), commonly used as a 25% w/v solution in sulfuric acid, is a crucial reagent in analytical chemistry, particularly for the quantification of nitrates in various environmental and biological samples.[1][2] Its utility is contingent upon its chemical stability, as degradation can lead to inaccurate analytical results and the generation of impurities. This guide provides a comprehensive overview of the chemical stability of this compound solution, recommended storage conditions, potential degradation pathways, and methodologies for its stability assessment.

Chemical Stability

This compound solution is generally considered stable under normal storage conditions.[3][4][5] However, its stability is influenced by several factors, including temperature, pH, light, and the presence of incompatible materials.

Factors Affecting Stability

-

Temperature: Elevated temperatures can promote the degradation of this compound. Specifically, high temperatures can induce acid-catalyzed rearrangement of its isomers.[1] It is crucial to avoid overheating, open flames, heat, and sparks in the storage vicinity.[3][5]

-

pH: The pH of the solution is a critical factor. Phenolic compounds, in general, are susceptible to degradation in alkaline environments.[6] While the commercially available solution is strongly acidic due to the sulfuric acid solvent, any neutralization or exposure to basic conditions could compromise its stability.

-

Light: Exposure to direct sunlight may alter the chemical composition of the solution.[7] Therefore, it is recommended to store the solution in a dark place.

-

Incompatible Materials: Contact with incompatible substances can lead to hazardous reactions and degradation of the product. Known incompatible materials include bases, combustible materials, metals, and reducing agents.[4] The solution also reacts violently with water.[3][8]

Decomposition

Upon decomposition, this compound solution can release corrosive vapors and toxic fumes.[3][5] Thermal decomposition can generate hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[4]

Storage and Handling

Proper storage and handling are paramount to maintaining the integrity and shelf life of this compound solution.

Recommended Storage Conditions

To ensure its stability, this compound solution should be stored in a cool, dry, and well-ventilated area.[5] The container should be the original one and kept tightly closed to prevent contamination and reaction with moisture.[3][5] Some sources recommend a specific storage temperature range of 2-8°C.

| Parameter | Recommendation | Source |

| Temperature | Cool, dry place. Avoid heat and ignition sources. | [3][5] |

| Light | Store in a dark place, protected from direct sunlight. | [7] |

| Container | Original, tightly closed container. | [3][5] |

| Ventilation | Store in a well-ventilated area. | [5] |

Shelf Life

Under appropriate storage conditions, this compound solution has a reported shelf life of 60 months.[8]

Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for developing stability-indicating analytical methods and for interpreting stability data.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound solution involves conducting forced degradation studies and employing a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and validate the stability-indicating power of analytical methods.[9][10][11]

Caption: Workflow for a forced degradation study.

General Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

-

Acid Hydrolysis: Treat the sample with an acid (e.g., 1M HCl) and heat at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample with a base (e.g., 1M NaOH) and heat at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the sample to dry heat at a high temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the sample to UV and visible light.

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating method.

| Stress Condition | Typical Reagent/Condition | Purpose |

| Acid Hydrolysis | 1M HCl, 60°C | To assess degradation in acidic conditions. |

| Base Hydrolysis | 1M NaOH, 60°C | To assess degradation in alkaline conditions. |

| Oxidation | 3% H₂O₂, Room Temperature | To evaluate susceptibility to oxidation. |

| Thermal Degradation | 80°C (dry heat) | To determine the effect of high temperature. |

| Photolytic Degradation | UV (254 nm) and Visible light | To assess light sensitivity. |

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active substance due to degradation.

5.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the parent compound and its degradation products.

-

Column: A reverse-phase C18 column is commonly used for the analysis of phenolic compounds.[12][13][14][15]

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[12][14][16]

-

Detection: UV detection is suitable for phenolic compounds, with the detection wavelength set at the absorbance maximum of this compound (around 270-280 nm).[14][17]

5.2.2. UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used to monitor the degradation of this compound by observing changes in its absorbance spectrum over time.[17][18][19][20][21] A decrease in the absorbance at the λmax of the parent compound can indicate degradation. The appearance of new peaks may suggest the formation of degradation products.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example of Quantitative Data Summary from a Forced Degradation Study

| Stress Condition | Duration | % Assay of this compound | % Total Impurities |

| Control | 0 hours | 100.0 | Not Detected |

| Acid Hydrolysis (1M HCl, 60°C) | 24 hours | 92.5 | 7.5 |

| Base Hydrolysis (1M NaOH, 60°C) | 8 hours | 85.2 | 14.8 |

| Oxidation (3% H₂O₂, RT) | 48 hours | 95.1 | 4.9 |

| Thermal (80°C) | 72 hours | 98.3 | 1.7 |

| Photolytic (UV/Vis) | 7 days | 99.1 | 0.9 |

(Note: The data in this table is illustrative and not based on actual experimental results.)

Conclusion

While this compound solution is stable under recommended storage conditions, it is susceptible to degradation by heat, light, and incompatible chemicals. A thorough understanding of its stability profile is critical for its effective use in research and analytical applications. This guide provides the foundational knowledge for establishing appropriate storage and handling procedures and for designing and executing stability studies to ensure the quality and reliability of this important analytical reagent.

References

- 1. Buy this compound | 96-77-5 [smolecule.com]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. lobachemie.com [lobachemie.com]

- 4. fishersci.no [fishersci.no]

- 5. labogens.com [labogens.com]

- 6. mdpi.com [mdpi.com]

- 7. labotiq.net [labotiq.net]

- 8. 96-77-5 CAS | PHENOLDISULPHONIC ACID SOLUTION 25% W/V IN SULPHURIC ACID | Phenols & Derivatives | Article No. 05171 [lobachemie.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. ijrpp.com [ijrpp.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 16. Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. scielo.br [scielo.br]

- 20. ajpaonline.com [ajpaonline.com]

- 21. rjpbcs.com [rjpbcs.com]

A Technical Guide to the Sulfonation of Phenol for the Synthesis of Phenoldisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the sulfonation of phenol (B47542), a fundamental reaction in organic chemistry for producing phenolsulfonic and phenoldisulfonic acids. Phenol-2,4-disulfonic acid is a particularly important derivative, widely utilized as a highly sensitive reagent for the colorimetric determination of nitrates and nitrites in various samples. This guide covers the underlying reaction mechanism, detailed experimental protocols, and the critical parameters influencing the reaction's outcome.

Reaction Mechanism and Principles

The sulfonation of phenol is a classic electrophilic aromatic substitution reaction.[1][2] The hydroxyl (-OH) group of phenol is a strongly activating, ortho-, para- directing group, which facilitates the substitution of hydrogen atoms on the aromatic ring with the sulfonic acid (-SO₃H) group.[2][3]

The electrophile in this reaction is sulfur trioxide (SO₃), which is typically generated in situ from concentrated or fuming sulfuric acid (oleum).[1] The reaction proceeds through the attack of the electron-rich phenol ring on the SO₃ molecule, forming a carbocation intermediate known as a sigma complex. The subsequent loss of a proton restores the aromaticity of the ring, yielding the phenolsulfonic acid product.[2]

Kinetic vs. Thermodynamic Control:

A critical aspect of phenol sulfonation is its sensitivity to temperature, which dictates the isomeric distribution of the monosulfonated product.[4][5]

-

At low temperatures (e.g., 25°C) , the reaction is under kinetic control, and the major product is o-phenolsulfonic acid. This isomer is formed faster due to the lower activation energy for the attack at the ortho position.[5][6]

-

At high temperatures (e.g., 100°C) , the reaction is under thermodynamic control. The thermodynamically more stable p-phenolsulfonic acid is the predominant product.[2][5][6]

Notably, the sulfonation process is reversible.[2][7] If o-phenolsulfonic acid is heated to a higher temperature (e.g., 100°C), it can revert to phenol, which then re-sulfonates to form the more stable para isomer.[2] The formation of phenol-2,4-disulfonic acid requires more stringent conditions, such as higher temperatures and the use of fuming sulfuric acid, to introduce a second sulfonic acid group onto the ring.[8]

Quantitative Data Summary

The conditions of the sulfonation reaction critically determine the product distribution. The following table summarizes the relationship between key parameters and the expected outcomes based on cited literature.

| Parameter | Condition | Predominant Product(s) | Control Type | Reference(s) |

| Temperature | Low (~25°C) | o-Phenolsulfonic acid | Kinetic | [4][5][6] |

| High (~100°C) | p-Phenolsulfonic acid | Thermodynamic | [2][4][5] | |

| Sulfonating Agent | Conc. H₂SO₄ | Monosulfonated products (ortho/para) | - | [6][9] |

| Fuming H₂SO₄ (Oleum) | Disulfonated products (Phenol-2,4-disulfonic acid) | - | [1][8] | |

| Reaction Time | 2 to 6 hours | Generally sufficient for completion of monosulfonation | - | [5][9] |

| Molar Ratio | Excess H₂SO₄ / SO₃ | Favors polysubstitution (disulfonation) | - | [4][5] |

Experimental Protocol: Preparation of Phenoldisulfonic Acid Reagent

This protocol details a common method for synthesizing this compound, primarily for its application in the analytical determination of nitrates.[8]

Safety Precautions:

-

This procedure must be conducted in a well-ventilated fume hood.

-

Phenol is toxic and corrosive and can be absorbed through the skin.[4]

-

Concentrated and fuming sulfuric acids are extremely corrosive and react violently with water. The reaction is highly exothermic.[1][4]

-

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. An ice bath should be on standby for emergency cooling.[4]

Reagents and Materials:

-

Phenol (C.P. grade): 25 g

-

Concentrated Sulfuric Acid (H₂SO₄, 98%): 150 mL

-

Fuming Sulfuric Acid (Oleum, 15% SO₃): 75 mL

-

Round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Condenser

-

Dropping funnel

Procedure:

-

Preparation: In a 500 mL round-bottom flask, carefully place 25 grams of pure phenol.

-

Initial Sulfonation: To the flask containing phenol, slowly add 150 mL of concentrated sulfuric acid while stirring continuously. The addition is exothermic; control the rate to manage the temperature increase.

-

Disulfonation: Once the initial mixture is homogeneous, carefully add 75 mL of fuming sulfuric acid dropwise from a dropping funnel. Continue to stir the mixture throughout the addition.

-

Heating: After the addition is complete, fit the flask with a condenser and heat the reaction mixture for 2 hours on a hot water bath or using a heating mantle set to approximately 100°C.[8][9]

-

Cooling and Storage: After the heating period, allow the reaction mixture to cool down to room temperature. The resulting product is a solution of this compound in sulfuric acid, which can be stored in a tightly sealed glass bottle, protected from moisture.

References

- 1. Sulphonation - Vrindawan Coaching Center [coaching-center.in]

- 2. Phenol on sulphonation at 100 o C gives a ophenol sulphonic class 12 chemistry CBSE [vedantu.com]

- 3. mlsu.ac.in [mlsu.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. quora.com [quora.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

Methodological & Application

Application Notes: Phenoldisulfonic Acid Method for Nitrate Determination

Introduction

The phenoldisulfonic acid (PDA) method is a well-established colorimetric technique for the quantitative determination of nitrate (B79036) (NO₃⁻) in water samples. The principle is based on the reaction of nitrate ions with this compound in a concentrated sulfuric acid medium. This reaction forms a nitrated derivative, nitrothis compound. Upon the addition of a strong alkali, such as ammonium (B1175870) hydroxide (B78521) or potassium hydroxide, this derivative is converted to its alkaline salt, which imparts an intense yellow color to the solution.[1][2] The intensity of this yellow color is directly proportional to the concentration of nitrate in the original sample and can be quantified by measuring its absorbance using a spectrophotometer, typically at a wavelength of 410 nm.[1][3]

Applications

This method is widely used in environmental monitoring and water quality assessment for various types of water, including drinking water, surface water, and groundwater. It is particularly useful for laboratories equipped with basic spectrophotometric instrumentation.

Quantitative Data

The performance characteristics of the this compound method are summarized below. These values may vary slightly depending on specific laboratory conditions, reagent purity, and instrumentation.

| Parameter | Value | Reference |

| Wavelength (λmax) | 410 nm | [1][3][4] |

| Linearity Range | 0.01 - 2.0 mg/L (as NO₃⁻-N) | [3] |

| Detection Limit | Approx. 0.01 mg/L (in a 100 mL sample) | [5] |

| Alternate Range | Up to 12 mg/L at higher wavelengths (470-480 nm) | [3][4] |

Interferences

Several substances can interfere with the accuracy of the this compound method. It is crucial to identify and mitigate these interferences for reliable results.

-

Chlorides: This is the most significant interference, causing a reduction of nitrate during the evaporation step, which leads to erroneously low results.[3] Chloride concentration must be minimized, typically by precipitation with silver sulfate (B86663) solution before analysis.[3][6]

-

Nitrites: Nitrite (B80452) ions at concentrations above 0.2 mg/L can interfere, yielding erratic and irreproducible results.[3] For most municipal water supplies, nitrite levels are below this threshold.[3] If high levels are suspected, they can be eliminated through the use of urea.[5]

-

Color and Turbidity: The presence of colored ions or suspended solids in the sample can interfere with the spectrophotometric measurement. Samples should be clear and colorless. Filtration may be necessary.

-

Organic Matter: High concentrations of organic matter may also interfere with the color development.

Detailed Experimental Protocols

1. Reagent Preparation

-

This compound (PDA) Reagent:

-

In a suitable flask, dissolve 25 g of pure white phenol (B47542) in 150 mL of concentrated sulfuric acid (H₂SO₄).[1][2][3]

-

Carefully add 75 mL of fuming sulfuric acid (containing 15% free SO₃).[1][2]

-

Stir the mixture well and heat it on a steam or water bath at 100°C for 2 hours.[1][2][7]

-

Store the resulting pale, straw-colored reagent in a tightly stoppered, dark glass bottle.

-

-

Stock Nitrate Solution (100 mg/L NO₃⁻-N):

-

Working Standard Nitrate Solutions:

-

Prepare a series of working standards by diluting the stock nitrate solution to cover the expected concentration range of the samples (e.g., 0.1 to 2.0 mg/L NO₃⁻-N).[1]

-

-

Alkaline Solution (Ammonium Hydroxide, approx. 12 N):

-

This can be prepared by carefully diluting concentrated ammonium hydroxide (NH₄OH). Alternatively, a 12 N potassium hydroxide (KOH) solution can be used.[2]

-

-

Silver Sulfate Solution (for Chloride Removal):

-

Dissolve silver sulfate (Ag₂SO₄) in deionized water to create a solution where 1 mL is equivalent to approximately 1 mg of chloride. The exact concentration may need to be adjusted based on the expected chloride levels in the samples.

-

2. Preparation of Standard Curve

-

Pipette a series of known volumes of the working standard nitrate solutions (e.g., covering the range of 0.01 to 2.0 mg NO₃⁻-N) into separate evaporating dishes.

-

Proceed with the "Sample Treatment and Color Development" protocol (steps 3-7) for each standard.

-

Measure the absorbance of each standard at 410 nm against a reagent blank (prepared using deionized water instead of a sample).

-

Plot a calibration curve of absorbance versus nitrate concentration (mg/L NO₃⁻-N).

3. Sample Treatment and Color Development

-

Sample Preparation: Take a known volume (e.g., 50-100 mL) of a clear, filtered water sample and place it in an evaporating dish.[1][2]

-

Chloride Removal (Crucial Step): If chlorides are present, add a stoichiometric amount of silver sulfate solution to precipitate the chloride as silver chloride (AgCl). Heat gently to coagulate the precipitate and filter it, collecting the filtrate.

-

Evaporation: Evaporate the filtrate to complete dryness on a steam or water bath.[1][3] It is important that the sample is neutral or slightly alkaline during this step to prevent the loss of nitrate.[3]

-

Nitration: Cool the evaporating dish and its dry residue. Add 2.0 mL of the this compound reagent directly to the residue.[1][3] Using a glass rod, thoroughly triturate the residue to ensure complete and intimate contact with the acid.[1][8]

-

Dissolution: After a few minutes, add 20 mL of deionized water and stir with the glass rod until the residue is completely dissolved.[1]

-

Color Development: Slowly and carefully add 8-10 mL of the 12 N ammonium hydroxide (or potassium hydroxide) solution to develop the characteristic yellow color.[1] The solution should be strongly alkaline.

-

Final Volume: Quantitatively transfer the colored solution to a 100 mL volumetric flask. Rinse the evaporating dish with deionized water and add the rinsings to the flask. Dilute to the mark with deionized water and mix thoroughly.[1][3]

-

Spectrophotometric Measurement: Allow the solution to cool to room temperature. Measure the absorbance of the solution in a spectrophotometer at 410 nm against a reagent blank.[3] The reagent blank is prepared by carrying out all the steps of the procedure, starting from the evaporation step, using an equal volume of deionized water.

4. Calculation

Determine the concentration of nitrate-nitrogen (NO₃⁻-N) in the sample by comparing its absorbance to the standard curve. Apply a dilution factor if the original sample was diluted.

Concentration (mg/L NO₃⁻-N) = (Concentration from curve) x (Dilution Factor)

Visual Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. elearning.raghunathpurcollege.ac.in [elearning.raghunathpurcollege.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 96-77-5 [smolecule.com]

- 5. scispace.com [scispace.com]

- 6. Solved Nitrate in water samples can be determined by | Chegg.com [chegg.com]

- 7. ftp.uspbpep.com [ftp.uspbpep.com]

- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Application Note: Spectrophotometric Analysis of Nitrate using the Phenoldisulfonic Acid Method

Audience: Researchers, scientists, and drug development professionals.

Principle

The spectrophotometric analysis of nitrate (B79036) using phenoldisulfonic acid is a well-established colorimetric method. The core principle is based on the reaction of nitrate ions with this compound (PDA) in a concentrated sulfuric acid medium. This reaction leads to the nitration of the phenol (B47542) ring, forming a nitrothis compound derivative.[1][2] This initial product is colorless. Upon the addition of a strong base, such as ammonium (B1175870) hydroxide (B78521) or potassium hydroxide, the nitrothis compound is converted to its alkaline salt. This conversion results in a structural rearrangement that produces an intense yellow color.[1][3] The intensity of this yellow color is directly proportional to the concentration of nitrate in the original sample and is quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength of 410 nm.[1][4]

Chemical Reaction Pathway

The fundamental reaction involves the electrophilic aromatic substitution of a nitro group onto the this compound ring. The concentrated sulfuric acid serves both as a solvent and a catalyst, facilitating the formation of the nitronium ion (NO₂⁺) from the nitrate in the sample. This highly reactive nitronium ion then attacks the electron-rich phenol ring. The final step involves deprotonation and rearrangement in an alkaline medium to form the colored quinoid structure.

Caption: Chemical reaction pathway for nitrate detection.

Quantitative Data Summary

The performance of the this compound method can be influenced by specific laboratory conditions and instrumentation. The following table summarizes typical quantitative parameters for this assay.[1]

| Parameter | Value |

| Wavelength (λmax) | 410 - 420 nm[1] |

| Linearity Range | 0.01 - 2.0 mg/L[1] |

| Limit of Detection (LOD) | 0.2857 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.9525 µg/mL[1] |

Experimental Protocols

4.1. Reagent Preparation

-

This compound (PDA) Reagent:

-

In a fume hood, dissolve 25 g of pure white phenol in 150 mL of concentrated sulfuric acid (H₂SO₄).[1][3]

-

Carefully add 75 mL of fuming sulfuric acid (containing 15% free SO₃).[1][3]

-

Stir the mixture well.

-

Heat the solution in a boiling water bath for 2 hours.[1][3][5]

-

Store the reagent in a dark, tightly stoppered amber bottle. This reagent is extremely corrosive.[5]

-

-

Standard Nitrate Stock Solution (100 mg/L NO₃⁻-N):

-

Working Standard Nitrate Solutions:

-

Prepare a series of working standards by diluting the stock nitrate solution. For example, to prepare a 10 mg/L standard, dilute 10 mL of the stock solution to 100 mL with deionized water.

-

The concentration range of the working standards should bracket the expected concentration of the samples.[1]

-

-

Ammonium Hydroxide Solution (1:1 v/v):

4.2. Sample Preparation and Interference Removal

Principal interferences include chloride, nitrite, and colored organic compounds.[4][5]

-

Chloride Removal: If chloride is present, it can cause significant negative interference.[4] Before evaporation, add a saturated silver sulfate (B86663) (Ag₂SO₄) solution dropwise to the sample until precipitation of silver chloride (AgCl) is complete. Remove the precipitate by centrifugation or filtration.

-

Color/Organic Matter Removal: For samples with significant color, add a copper sulfate (CuSO₄) solution followed by calcium hydroxide (Ca(OH)₂) to co-precipitate the colored compounds.[5]

4.3. Assay Procedure

-

Pipette a known volume (e.g., 50 mL) of the sample, blank (deionized water), and each working standard into separate evaporating dishes or beakers.[1][3]

-

Evaporate the solutions to complete dryness on a water bath or hotplate at a temperature that avoids spattering.[1][5]

-

Cool the residue to room temperature.

-

Rapidly add 2 mL of the this compound reagent directly onto the dry residue.[1][6]

-

Using a glass rod, thoroughly triturate the residue to ensure complete contact with the acid.[1][6]

-

Allow the reaction to proceed for approximately 10 minutes.

-

Carefully add 20 mL of deionized water and stir until the residue is completely dissolved.[1]

-

In a fume hood, slowly add the 1:1 ammonium hydroxide solution (or 12 N KOH) dropwise with constant stirring until the maximum yellow color is developed (typically pH 10). Add a few milliliters in excess (approximately 15 mL total may be needed).[5][6]

-

Quantitatively transfer the solution to a 100 mL volumetric flask.

-

Dilute to the mark with deionized water and mix thoroughly.[1]

-

Allow the solution to cool to room temperature. If any turbidity is present, filter the solution.

-

Measure the absorbance of the yellow solution at 410 nm using a spectrophotometer, after zeroing the instrument with the prepared blank.[4]

Experimental Workflow

The following diagram outlines the complete experimental workflow from sample preparation to data acquisition.

Caption: Workflow for nitrate analysis via the PDA method.

Data Analysis

-

Calibration Curve: Plot a graph of absorbance at 410 nm versus the concentration (mg/L) of the prepared working standards.

-

Linear Regression: Perform a linear regression analysis on the standard data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

Sample Concentration: Use the absorbance of the unknown sample and the regression equation to calculate the nitrate concentration in the sample. Remember to account for any initial dilution of the sample.

Potential Interferences

| Interferent | Effect | Mitigation Method |

| Chloride (Cl⁻) | Negative interference due to the formation of volatile nitrosyl chloride, causing nitrate loss.[4][5] | Precipitate with silver sulfate (Ag₂SO₄) prior to evaporation.[5] |

| Nitrite (NO₂⁻) | Positive interference at concentrations > 0.2 ppm.[4] | Can be removed by treatment with urea (B33335) or sulfamic acid. |

| Colored Organic Matter | Can impart a color to the final solution, causing positive interference.[5] | Co-precipitate with copper hydroxide by adding CuSO₄ and Ca(OH)₂.[5] |

Safety Precautions

-

This procedure involves the use of highly corrosive and hazardous chemicals, including concentrated sulfuric acid, fuming sulfuric acid, and phenol.[5]

-

All steps involving these reagents must be performed in a certified chemical fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. benchchem.com [benchchem.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. elearning.raghunathpurcollege.ac.in [elearning.raghunathpurcollege.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Application Notes and Protocols for Nitrate Analysis in Soil using the Phenoldisulfonic Acid Method

Introduction

Nitrate (B79036) is a critical nutrient for plant growth and a key component of the nitrogen cycle in soil. Accurate quantification of soil nitrate levels is essential for optimizing fertilizer application, monitoring environmental quality, and conducting various agricultural and ecological research. The phenoldisulfonic acid method is a well-established colorimetric technique for determining nitrate concentrations. This method relies on the reaction of nitrate ions with this compound in a strongly acidic environment to form a nitrothis compound derivative. The subsequent addition of a strong base results in the formation of an alkaline salt, which imparts a distinct yellow color to the solution. The intensity of this color, directly proportional to the nitrate concentration, is quantified spectrophotometrically.[1]

This document provides a detailed, step-by-step guide for the analysis of nitrate in soil samples using the this compound method, intended for researchers, scientists, and professionals in drug development and related fields.

Principle of the Method

The this compound method is based on the nitration of this compound by nitrate ions in the presence of concentrated sulfuric acid. This reaction forms a nitrothis compound derivative. Upon the addition of a strong alkali, such as ammonium (B1175870) hydroxide (B78521) or potassium hydroxide, this derivative is converted to its alkaline salt, which produces a vibrant yellow color. The absorbance of this colored solution is measured at a wavelength of 410 nm.[1]

Data Presentation

The performance characteristics of the this compound method for nitrate determination are summarized in the table below. These values may vary slightly depending on specific laboratory conditions and instrumentation.

| Parameter | Value | Reference |

| Wavelength (λmax) | 410 - 420 nm | [1] |

| Linearity Range | 0.01 - 2.0 mg/L (p.p.m.) | [1] |

| Limit of Detection (LOD) | 0.2857 µg/mL | [1] |

| Limit of Quantification (LOQ) | 0.9525 µg/mL | [1] |

Experimental Protocols

-

This compound Reagent: In a fume hood, dissolve 25 g of pure white phenol (B47542) in 150 mL of concentrated sulfuric acid. Add 75 mL of fuming sulfuric acid (15% free SO₃), stir well, and heat the mixture on a steam bath at 100°C for 2 hours.[1][2][3] Store the resulting reagent in a dark, glass-stoppered bottle. This reagent is extremely corrosive and should be handled with extreme care.

-

Standard Nitrate Stock Solution (500 ppm N): Dissolve 3.60 g of dried potassium nitrate (KNO₃) in deionized water and dilute to 1 liter in a volumetric flask.[4]

-

Working Standard Nitrate Solution (20 ppm N): Dilute 40 mL of the 500 ppm N stock solution to 1 liter with deionized water.[4]

-

Ammonium Hydroxide (1:1): In a fume hood, mix equal volumes of concentrated ammonium hydroxide and deionized water.[4]

-

Calcium Hydroxide (Ca(OH)₂): Use solid, powdered calcium hydroxide.

-

Copper Sulfate (B86663) Solution (1 N): Dissolve 124.85 g of CuSO₄·5H₂O in deionized water and dilute to 1 liter.

-

Silver Sulfate (Ag₂SO₄): Use solid, powdered silver sulfate.

-

Weigh 10 g of air-dried, sieved soil into a 250 mL Erlenmeyer flask.

-

Add 50 mL of deionized water to achieve a 1:5 soil-to-water ratio.[4]

-

Shake the flask for 10-15 minutes on a mechanical shaker.

-

To precipitate colloids and remove soluble organic matter, add 0.5 g of calcium hydroxide and 1 mL of copper sulfate solution.[4][5] Shake for an additional 5 minutes.

-

Allow the suspension to settle for a few minutes.

-

Filter the suspension through a Whatman No. 42 filter paper into a clean flask. The resulting extract should be clear and colorless.[6] If the extract is still colored, activated charcoal can be used for decolorization, but this should be done cautiously as it can adsorb nitrate.[4][5]

-

Chlorides: The primary interference in this method is from chlorides, which can be removed by adding solid silver sulfate to the extract.[4][5] Allow the silver chloride precipitate to form and then filter.

-

Organic Matter: The use of copper hydroxide during the extraction step helps to remove soluble organic compounds that can cause interfering colors.[4][5]

-

Pipette a 10 mL aliquot of the clear soil extract into a 150 mL beaker.

-

Evaporate the aliquot to complete dryness on a hotplate or steam bath.[4] Avoid excessive heat to prevent spattering.

-

Cool the beaker to room temperature.

-

Rapidly add 3 mL of the this compound reagent to the dry residue, ensuring the reagent floods the bottom of the beaker to prevent the loss of volatile nitrogen oxides.[4]

-

Swirl the beaker to ensure the reagent comes into complete contact with the residue and let it stand for about 10 minutes until the residue is dissolved.[4]

-

Carefully add approximately 20 mL of deionized water and cool the solution.[4]

-

In a fume hood, carefully add 1:1 ammonium hydroxide dropwise until the maximum yellow color is developed, and then add a few milliliters in excess (approximately 15 mL total).[4]

-

Transfer the colored solution to a 100 mL volumetric flask and dilute to the mark with deionized water. Mix thoroughly.

-

Measure the absorbance of the yellow solution at 410 nm using a spectrophotometer against a blank prepared with deionized water and all the reagents.[1]

-

Prepare a series of standard solutions by pipetting 0, 1, 2, 5, 10, and 15 mL of the 20 ppm N working standard nitrate solution into 150 mL beakers.

-

Process these standards through the same evaporation, color development, and dilution steps (steps 2-9 of the "Color Development and Measurement" section) as the soil extracts.

-

Plot a calibration curve of absorbance versus nitrate concentration (in ppm N).

-

Determine the nitrate concentration in the soil extracts from the calibration curve.

Visualizations

Caption: Experimental workflow for nitrate analysis in soil.

Caption: Chemical reaction pathway for nitrate detection.

References

Application Notes and Protocols for Nitrate Testing Using Phenoldisulfonic Acid Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction